molecular formula C18H19NO4 B576891 (6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol CAS No. 14028-95-6

(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol

Cat. No. B576891
CAS RN: 14028-95-6
M. Wt: 313.353
InChI Key: JMRVKYVGFUVICI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol is a natural product found in Phoebe grandis, Dehaasia hainanensis, and other organisms with data available.

Scientific Research Applications

Structural and Spectral Analysis

Research has been conducted on oxazine- and oxazole-fused derivatives of the alkaloid boldine, including structures similar to (6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol. These novel heterocycles have been analyzed using one- and two-dimensional NMR techniques, providing detailed structural and spectral insights (Sobarzo-Sánchez et al., 2001).

Antioxidant Properties

Boldine, a compound structurally similar to (6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol, is noted for its antioxidant properties. This research focuses on the molecule's non-planarity and its structural details, which are crucial for understanding its antioxidant mechanism (Asencio et al., 1996).

Synthesis of Novel Heterocycles

A study on the facile synthesis of 9,10-dimethoxybenzo[6,7]-oxepino[3,4-b]quinolin-13(6H)-one and its derivatives presents a method for creating novel quinoline and related azaheterocycle libraries. This research is significant for developing new compounds with potential applications in various fields (Yang et al., 2013).

Synthesis of Isoaporphine Derivatives

Another area of research involves the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives, which are generated from easily available starting materials. This work provides a pathway to novel compounds with potential biological activities (Sobarzo-Sánchez et al., 2010).

Surface-Enhanced Raman Scattering Studies

The use of prismatic silver nanoparticles in the surface-enhanced Raman scattering (SERS) study of boldine highlights innovative ways to analyze the structural and chemical properties of similar alkaloids (Herrera et al., 2014).

properties

CAS RN

14028-95-6

Molecular Formula

C18H19NO4

Molecular Weight

313.353

IUPAC Name

(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol

InChI

InChI=1S/C18H19NO4/c1-22-13-4-3-9-7-11-14-10(5-6-19-11)8-12(20)18(23-2)16(14)15(9)17(13)21/h3-4,8,11,19-21H,5-7H2,1-2H3/t11-/m0/s1

InChI Key

JMRVKYVGFUVICI-NSHDSACASA-N

SMILES

COC1=C(C2=C(CC3C4=C2C(=C(C=C4CCN3)O)OC)C=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
Reactant of Route 2
(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
Reactant of Route 3
(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
Reactant of Route 4
(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
Reactant of Route 5
(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol
Reactant of Route 6
(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.